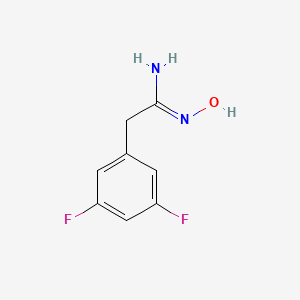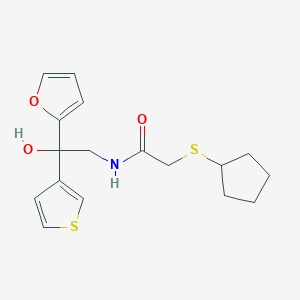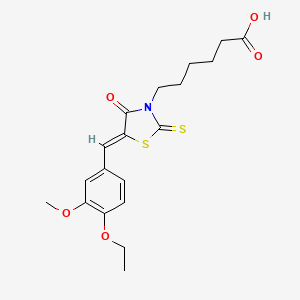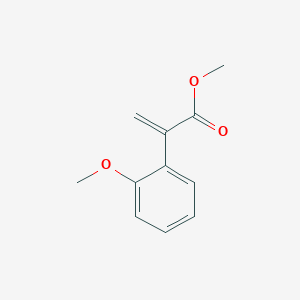
2-(2-Methoxy-phenyl)-acrylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been used in the synthesis of related compounds . Additionally, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for 4–4.5 hours has been used to synthesize 1,2,4-oxadiazoles .科学的研究の応用
Synthesis and Material Development
2-(2-Methoxy-phenyl)-acrylic acid methyl ester has been explored for its potential in the synthesis of various materials and compounds. For instance, Xie Bing (2007) demonstrated its role in producing methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, highlighting its applicability in creating intermediate compounds with high yields. This process is significant for developing advanced materials with specific properties, confirming the ester's utility in synthetic chemistry and material science (Xie Bing, 2007).
Environmental and Polymer Research
Research into the environmental behaviors and polymer applications of acrylic esters, including structures similar to 2-(2-Methoxy-phenyl)-acrylic acid methyl ester, provides insights into their atmospheric lifetimes and impact. María Pilar Martín Porrero et al. (2010) studied the rate coefficients for Cl reactions with unsaturated esters, essential for understanding their atmospheric oxidation processes. This research is crucial for assessing the environmental impact of such compounds, particularly in areas with significant ester use in polymer production (María Pilar Martín Porrero et al., 2010).
Polymerization and Coating Applications
The ester is also significant in polymerization research, where its derivatives are used to create polymers with unique properties. H. Cao et al. (2008) discussed the synthesis and polymerization of methacrylate monomers containing azo and electronic push-pull structures, showcasing the potential for developing polymers with controlled molecular weights and narrow distributions. Such research highlights the versatility of acrylic esters in designing advanced polymers for optical applications, including photoinduced birefringence and surface relief gratings (H. Cao et al., 2008).
Drug Delivery Systems
In the field of pharmaceuticals, acrylic esters are explored for their role in controlled drug release systems. M. Babazadeh et al. (2007) synthesized acrylic-type polymeric systems with degradable ester bonds linked to 5-aminosalicylic acid, evaluating them as materials for drug delivery. This research demonstrates the potential of such esters in creating polymer-based drug delivery systems that can release drugs selectively under specific conditions, offering new avenues for targeted therapy (M. Babazadeh et al., 2007).
Safety and Hazards
将来の方向性
The future directions for the study of “2-(2-Methoxy-phenyl)-acrylic acid methyl ester” could involve further investigation into its synthesis, chemical reactions, and potential biological activities. This could include the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy .
特性
IUPAC Name |
methyl 2-(2-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)14-3)9-6-4-5-7-10(9)13-2/h4-7H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAERXXDJZGITQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-phenyl)-acrylic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

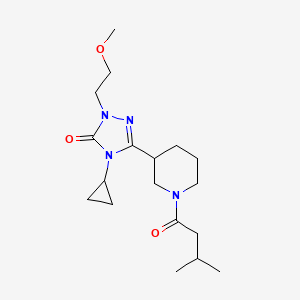
![Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate](/img/structure/B2879368.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine](/img/structure/B2879369.png)
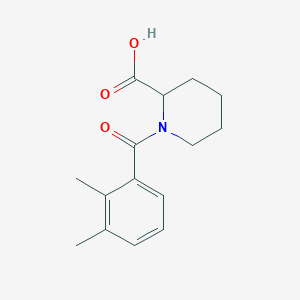
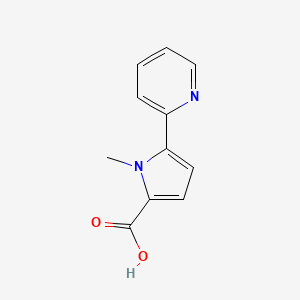
![N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2879376.png)
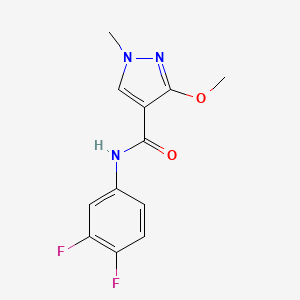

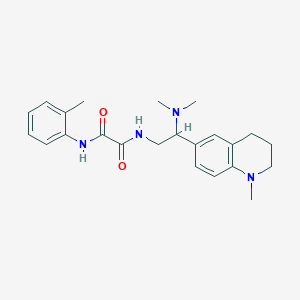
![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)
